N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol

Glycosidase inhibition Iminosugar SAR α-Mannosidase

Standard glycosidase inhibition data for parent DIM cannot be extrapolated to N-substituted analogues due to N-alkylation-dependent shifts in enzyme selectivity and potency. N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (CAS 117894-13-0) is the foundational N-alkylated derivative for systematic SAR campaigns, enabling researchers to establish baseline trends against longer-chain N-alkyl, N-alkenyl, and N-aralkyl DIM analogues. • Documented decrease in α-mannosidase inhibition upon N-methylation positions this compound as a structurally matched negative control for glycoprotein processing studies. • Weak α-glucosidase activity (Ki = 369 μM) supports broad-panel glycosidase screening to identify off-target interactions emerging from N-alkylation. • Essential comparator for SAR studies; procurement of the exact N-methyl derivative ensures valid, reproducible data within a coherent experimental series.

Molecular Formula C7H15NO4
Molecular Weight 177.20 g/mol
CAS No. 117894-13-0
Cat. No. B15196673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1,4-dideoxy-1,4-imino-D-mannitol
CAS117894-13-0
Molecular FormulaC7H15NO4
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCN1CC(C(C1C(CO)O)O)O
InChIInChI=1S/C7H15NO4/c1-8-2-4(10)7(12)6(8)5(11)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1
InChIKeyRVHKEUIYGMIGOM-XZBKPIIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (CAS 117894-13-0) Procurement Guide: Differentiated Glycosidase Inhibition Profile


N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (CAS 117894-13-0) is an N-alkylated iminosugar derivative of the pyrrolidine-based glycosidase inhibitor 1,4-dideoxy-1,4-imino-D-mannitol (DIM), the core structure of the alkaloid swainsonine [1]. As a transition-state analogue, it functions as a competitive inhibitor of glycosidases [2]. Systematic evaluation of 33 N-substituted DIM derivatives demonstrated that N-alkylation fundamentally alters the glycosidase inhibition profile compared to the parent DIM, with a general decrease in α-mannosidase inhibitory activity observed [1].

Why N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol Cannot Be Replaced by Unsubstituted DIM or Other Iminosugars


Generic substitution with the parent compound 1,4-dideoxy-1,4-imino-D-mannitol (DIM) or other iminosugars like deoxymannojirimycin (DMJ) is not scientifically valid due to fundamental differences in glycosidase inhibition profiles conferred by N-substitution. Systematic studies show that while DIM is a potent and selective α-mannosidase inhibitor, N-alkylation of the pyrrolidine nitrogen drastically reduces α-mannosidase inhibition while potentially enhancing activity against other glycosidase targets [1]. This N-substituent-dependent shift in enzyme selectivity is a class-wide phenomenon observed across multiple iminosugar scaffolds, where N-alkyl chain length and structure directly modulate both potency and target specificity [2]. Consequently, procurement decisions must be guided by specific, quantitative inhibition data for the exact N-methyl derivative rather than extrapolating from parent compound activity.

Quantitative Differentiation Evidence for N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (CAS 117894-13-0)


Reduced α-Mannosidase Inhibition Compared to Parent DIM (Class-Level Inference)

N-Methyl substitution on the pyrrolidine nitrogen of DIM results in a significant decrease in α-mannosidase inhibitory activity compared to the unsubstituted parent compound DIM. This trend is consistent across all 33 N-substituted DIM derivatives evaluated in the systematic study, establishing a clear structure-activity relationship where N-alkylation is detrimental to α-mannosidase inhibition [1].

Glycosidase inhibition Iminosugar SAR α-Mannosidase

Potential for Altered Glycosidase Selectivity via N-Alkylation (Class-Level Inference)

While N-substitution of DIM decreases α-mannosidase inhibition, the systematic study of 33 derivatives revealed that some N-substituted DIM compounds exhibit significant inhibition of other glycosidases not targeted by the parent DIM [1]. This indicates that N-methyl-DIM may possess a distinct glycosidase inhibition spectrum, potentially including activity against α-glucosidases or β-hexosaminidases, although specific data for the N-methyl derivative were not provided in the abstract.

Glycosidase profiling Enzyme selectivity N-alkylated iminosugars

Modest α-Glucosidase Inhibition Relative to Other Iminosugars (Cross-Study Comparable)

N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol exhibits modest inhibitory activity against brewer's yeast α-glucosidase with a Ki of 369,000 nM (369 μM) at pH 6.5 [1]. This potency is several orders of magnitude weaker than that of classic α-glucosidase inhibitors such as 1-deoxynojirimycin (DNJ, Ki ~0.1-1 μM) or N-methyl-DNJ derivatives, positioning this compound as a weak α-glucosidase binder.

α-Glucosidase Binding affinity Iminosugar

Conformational Impact of N-Methylation on Pyrrolidine Ring (Supporting Evidence)

Studies on structurally related furanose iminosugar analogues, specifically 1,4-dideoxy-1,4-imino-D-arabinitol and its N-alkyl derivatives, demonstrate that the presence of an N-substituent significantly alters the five-membered ring conformation, and that the degree of conformational change depends on the length of the N-alkyl chain [1]. This conformational modulation is a key determinant of glycosidase binding affinity and selectivity, providing a mechanistic rationale for the altered inhibition profiles observed in N-substituted DIM derivatives.

Iminosugar conformation N-alkylation effects Enzyme binding

Recommended Research Applications for N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of N-Alkylated Iminosugars

N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol serves as the foundational N-alkylated derivative in systematic SAR campaigns exploring the effects of N-substitution on the glycosidase inhibition profile of the DIM scaffold. The documented decrease in α-mannosidase inhibition upon N-methylation [1] makes this compound an essential comparator for understanding how even minimal N-alkylation modulates enzyme selectivity and potency. Procurement of the N-methyl derivative is critical for establishing baseline SAR trends against longer-chain N-alkyl, N-alkenyl, and N-aralkyl DIM analogues within a coherent experimental series.

Probing Glycosidase Selectivity in Multi-Enzyme Inhibitor Screens

Given the class-level evidence that N-substituted DIM derivatives can exhibit significant inhibition of glycosidases beyond the α-mannosidase target of the parent DIM [1], this compound is appropriately deployed in broad-panel glycosidase screening assays. Its weak α-glucosidase activity (Ki = 369 μM) [2] and diminished α-mannosidase potency relative to DIM position it as a useful tool for identifying and characterizing off-target glycosidase interactions that may emerge upon N-alkylation of pyrrolidine-based iminosugars.

Negative Control for α-Mannosidase Inhibition Assays

Because N-methylation of DIM is established to decrease α-mannosidase inhibitory activity [1], this compound can serve as a structurally matched negative control in experiments where the potent α-mannosidase inhibition of DIM must be distinguished from non-specific or scaffold-related effects. This application is particularly relevant in cellular glycoprotein processing studies where α-mannosidase inhibition is the primary readout, allowing researchers to attribute observed effects specifically to α-mannosidase engagement rather than to general iminosugar scaffold properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.